molecular formula C20H12ClN3O6 B11116356 3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11116356
M. Wt: 425.8 g/mol
InChI Key: UHOGWYKLSXUNRB-UHFFFAOYSA-N
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Description

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imino group, and a dinitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with aniline to form the Schiff base, which is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and imino derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or hydroxylated products from substitution reactions.

Scientific Research Applications

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate exerts its effects involves interactions with various molecular targets. The compound’s imino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound may interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both imino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H12ClN3O6

Molecular Weight

425.8 g/mol

IUPAC Name

[3-[(4-chlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H12ClN3O6/c21-15-4-6-16(7-5-15)22-12-13-2-1-3-19(8-13)30-20(25)14-9-17(23(26)27)11-18(10-14)24(28)29/h1-12H

InChI Key

UHOGWYKLSXUNRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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